molecular formula C6H3ClF3N B1436037 5-Chloro-2-(difluoromethyl)-3-fluoropyridine CAS No. 1806017-52-6

5-Chloro-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B1436037
CAS No.: 1806017-52-6
M. Wt: 181.54 g/mol
InChI Key: FXFISMRSPMYNHA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “5-Chloro-2-(difluoromethyl)-3-fluoropyridine”. A related study discusses the direct difluoromethylation of the C(sp3)–H bond via radical–radical cross-coupling by visible-light photoredox catalysis .

Scientific Research Applications

Structural Manifolds from a Common Precursor

5-Chloro-2,3-difluoropyridine serves as an intermediate in the manufacturing process of industrial pesticides. It is convertible into various pyridines and pyridinecarboxylic acids through hydrolysis, halogenation, and carbonation reactions. This versatility underscores its utility in synthesizing structurally diverse compounds for potential applications in medicinal chemistry and agriculture (Schlosser & Bobbio, 2002).

Novel Synthesis of 1,2,3-Triazoles

The reaction of sodium azide with halopyridines, including 5-chloro-2,3-difluoropyridine, in ionic liquids yields azidopyridines, which further undergo 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. This method represents a significant advancement in the synthesis of triazoles, a class of compounds with wide-ranging applications in drug development and materials science (Zhong & Guo, 2010).

Chemoselective Amination

The chemoselective functionalization of halopyridines, including 5-chloro-2-(difluoromethyl)-3-fluoropyridine, demonstrates the potential for selective synthesis of aminated pyridines. This specificity is crucial for developing novel compounds in pharmaceuticals, where the precise positioning of functional groups can significantly affect biological activity (Stroup et al., 2007).

Mechanism of Action

The mechanism of action of “5-Chloro-2-(difluoromethyl)-3-fluoropyridine” is not explicitly mentioned in the available resources .

Future Directions

The future directions for the use and study of “5-Chloro-2-(difluoromethyl)-3-fluoropyridine” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

5-chloro-2-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFISMRSPMYNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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